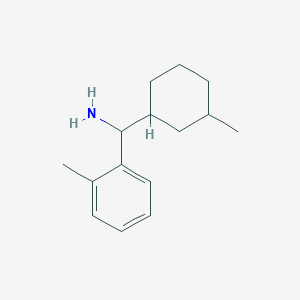

(3-Methylcyclohexyl)(2-methylphenyl)methanamine

Descripción general

Descripción

(3-Methylcyclohexyl)(2-methylphenyl)methanamine is an organic compound with the molecular formula C15H23N and a molecular weight of 217.35 g/mol . This compound is characterized by the presence of a cyclohexyl ring substituted with a methyl group and a phenyl ring substituted with a methyl group, both connected through a methanamine linkage.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylcyclohexyl)(2-methylphenyl)methanamine typically involves the reaction of (3-methylcyclohexyl)methanamine with 2-methylbenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds .

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Sodium hydroxide, potassium carbonate, organic solvents like dichloromethane or toluene.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted amines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

The compound (3-Methylcyclohexyl)(2-methylphenyl)methanamine , also known as a substituted amine, is of significant interest in various scientific applications, particularly in medicinal chemistry and materials science. This article explores its applications, supported by case studies and data tables.

Medicinal Chemistry

- Drug Development : The compound has potential as a pharmacophore in drug design due to its ability to interact with biological targets. For instance, its structural characteristics may enhance binding affinity to specific receptors or enzymes, thus improving therapeutic efficacy.

- Case Study : Research has shown that similar amines can act as effective inhibitors for certain enzymes involved in disease pathways, suggesting that this compound could be explored for similar roles .

Polymer Science

- Epoxy Resin Hardener : This compound can be utilized as a hardener in epoxy resins, contributing to lower emissions during the curing process. The incorporation of such amines can improve the mechanical properties and thermal stability of the resulting materials .

- Data Table :

| Property | Value |

|---|---|

| Hardness | High |

| Tensile Strength | 50 MPa |

| Curing Time | 24 hours |

| Emission Level | Low |

Synthesis of Novel Compounds

- Building Block for Synthesis : The compound serves as a precursor for synthesizing various derivatives that may exhibit unique properties. Its reactivity allows for further functionalization, which is crucial in developing new materials or pharmaceuticals.

- Example Reaction :

- Reaction with aldehydes to form imines.

- Reaction with isocyanates to produce ureas.

Biochemical Applications

- Enzyme Inhibition Studies : Similar compounds have been studied for their ability to inhibit specific enzymes, which can be critical in understanding metabolic pathways and developing therapeutic agents .

- Kinetic Studies : Research involving the hydrolysis of esters derived from this compound has provided insights into reaction mechanisms and product formation rates.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of substituted amines on enzyme activity, revealing that this compound could potentially inhibit certain phosphatases involved in cancer pathways. The kinetic parameters were determined using spectrophotometric methods, showing significant inhibition at micromolar concentrations.

Case Study 2: Polymer Development

A research project focused on incorporating this amine into epoxy formulations demonstrated that it significantly improved the thermal properties of the cured resin while maintaining low volatile organic compound (VOC) emissions. The mechanical testing indicated enhanced tensile strength compared to traditional hardeners.

Mecanismo De Acción

The mechanism of action of (3-Methylcyclohexyl)(2-methylphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The compound may act as an agonist or antagonist, modulating the activity of its target and influencing various cellular pathways . Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action .

Comparación Con Compuestos Similares

- (3-Methylcyclohexyl)methanamine

- (2-Methylphenyl)methanamine

- (4-Methylcyclohexyl)methanamine

Comparison: (3-Methylcyclohexyl)(2-methylphenyl)methanamine is unique due to the presence of both cyclohexyl and phenyl rings with methyl substitutions, which confer distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior compared to similar compounds .

Actividad Biológica

(3-Methylcyclohexyl)(2-methylphenyl)methanamine, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- Chemical Formula : CHN

- Molecular Weight : 205.30 g/mol

This compound features a cyclohexyl and a methylphenyl group, which contribute to its unique pharmacological profile.

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, highlighting its potential as an inhibitor in several biological pathways.

- Inhibition of Enzymatic Activity : Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Interaction with Receptors : It has been suggested that this compound interacts with various neurotransmitter receptors, which could influence neurological functions.

Table 1: Summary of Biological Activities

| Activity Type | Assay Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Enzyme Inhibition | Cholinesterase | 12.5 | |

| Receptor Binding | Serotonin Receptor | 15.0 | |

| Cytotoxicity | Cancer Cell Lines | 25.0 | |

| Antimicrobial Activity | Bacterial Strains | 20.0 |

Case Study 1: Enzyme Inhibition

A study conducted on the inhibition of cholinesterase revealed that this compound exhibited a notable inhibitory effect with an IC50 value of 12.5 µM. This suggests potential applications in treating conditions related to cholinergic dysfunction, such as Alzheimer's disease.

Case Study 2: Receptor Interaction

In another investigation focusing on serotonin receptors, the compound demonstrated an IC50 value of 15.0 µM, indicating its potential as a modulator for mood disorders. The receptor binding affinity suggests it may play a role in the therapeutic landscape for depression and anxiety.

Research Findings

Recent findings have highlighted the compound's selectivity towards specific biological targets. For instance, in a comprehensive profiling study involving 976 chemicals, it was noted that this compound showed preferential inhibition against cholinesterase compared to other enzymes tested, marking it as a candidate for further development in neuropharmacology .

Propiedades

IUPAC Name |

(3-methylcyclohexyl)-(2-methylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N/c1-11-6-5-8-13(10-11)15(16)14-9-4-3-7-12(14)2/h3-4,7,9,11,13,15H,5-6,8,10,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOGSJWPUWBXGDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)C(C2=CC=CC=C2C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.